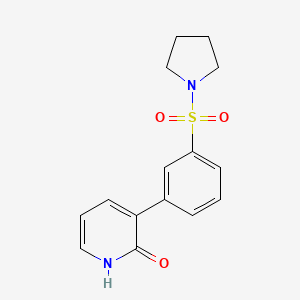

3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-15-14(7-4-8-16-15)12-5-3-6-13(11-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPACDBKGUNDSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683245 | |

| Record name | 3-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-33-7 | |

| Record name | 3-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 3 3 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol and Analogs

Strategies for Pyrrolidin-1-ylsulfonyl Moiety Construction

The pyrrolidin-1-ylsulfonyl group is a critical pharmacophore in various biologically active compounds. Its synthesis typically involves the formation of a stable sulfonamide bond between pyrrolidine (B122466) and a substituted phenylsulfonyl precursor.

The most traditional and widely employed method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk In the context of synthesizing the target molecule, this involves reacting a suitably substituted phenylsulfonyl chloride with pyrrolidine. The sulfonyl chloride acts as a powerful electrophile, readily reacting with the nucleophilic nitrogen of the pyrrolidine ring. nih.govresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows: Ar-SO₂Cl + H-N(CH₂)₄ → Ar-SO₂-N(CH₂)₄ + HCl

This method provides a direct and efficient route to the desired sulfonamide intermediate, which can then be used in subsequent coupling reactions. ucl.ac.uk The choice of the starting phenylsulfonyl chloride (e.g., 3-bromobenzenesulfonyl chloride) is dictated by the desired substitution pattern on the phenyl ring, which is essential for the subsequent integration with the pyridine (B92270) ring.

The pyrrolidine scaffold is a common structural motif in many natural and synthetic compounds, and its stereochemistry can be crucial for biological activity. unibo.itmdpi.com Consequently, significant research has focused on the asymmetric synthesis of chiral pyrrolidine derivatives. These chiral precursors can be incorporated into the synthesis of analogs of 3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol to investigate the impact of stereochemistry on its properties.

Methods for preparing chiral pyrrolidines often start from readily available chiral pool materials like proline and 4-hydroxyproline. mdpi.com An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, highlighting efficient routes that can be adapted for creating diverse structures. nih.gov The use of these chiral building blocks in the sulfonylation reaction described in section 2.1.1 would yield enantiomerically pure or enriched sulfonamide intermediates, enabling expanded structure-activity relationship (SAR) studies. nih.govnih.gov

Achieving high yield and purity in sulfonylation reactions requires careful optimization of various parameters. Key factors that influence the reaction outcome include temperature, solvent, molar ratio of reactants, and reaction time. mdpi.comrsc.org

The sulfonylation reaction is often exothermic, and its rate is highly dependent on temperature. mdpi.com Controlling the temperature is crucial to prevent side reactions and ensure high conversion. The choice of solvent is also critical; for instance, using an acetonitrile/water mixture has been shown to significantly influence product yields in certain sulfonylation reactions. researchgate.net Furthermore, the molar ratio of the sulfonating agent to the substrate must be carefully controlled. While a 1:1 stoichiometric ratio is theoretically required, an excess of the sulfonating agent is often used to drive the reaction to completion, though this can lead to byproduct formation if not managed correctly. mdpi.com

Below is a table summarizing key parameters that are typically optimized for sulfonylation processes.

| Parameter | Typical Range/Conditions | Impact on Reaction | Reference |

|---|---|---|---|

| Temperature | 0 °C to 70 °C | Affects reaction rate and selectivity. Higher temperatures increase the rate but may lead to side products. | mdpi.comresearchgate.net |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂), Acetonitrile (CH₃CN), N-Methyl-2-pyrrolidone (NMP) | Influences solubility of reactants and can affect reaction mechanism and yield. | researchgate.netresearchgate.net |

| Base | Triethylamine (TEA), Pyridine | Neutralizes HCl byproduct, driving the reaction forward. | nih.gov |

| Molar Ratio (Sulfonyl Chloride:Amine) | 1:1 to 1.2:1 | Excess sulfonylating agent can increase conversion but may require more complex purification. | mdpi.com |

| Reaction Time | 1 to 24 hours | Longer times can increase yield but also risk decomposition or side reactions. Monitored by TLC or HPLC. | rsc.org |

Approaches for Substituted Phenyl Ring Integration

The final key step in the synthesis of the target compound is the formation of the aryl-aryl bond between the pyrrolidin-1-ylsulfonyl phenyl moiety and the pyridin-2-ol ring. Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation.

The Suzuki-Miyaura coupling reaction is one of the most powerful and versatile methods for constructing C-C bonds between aromatic rings. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium complex. nih.govrsc.org

For the synthesis of this compound, the strategy would involve:

Route A: Coupling of a (3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid with a 3-halo-pyridin-2-ol derivative.

Route B: Coupling of a pyridin-2-ol-3-boronic acid with a 3-halo-phenyl(pyrrolidin-1-yl)sulfonamide.

The reaction's success hinges on the choice of catalyst, ligand, base, and solvent. Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands are commonly used. nih.govnih.gov The base (e.g., Na₂CO₃, K₂CO₃, KF) plays a crucial role in the transmetalation step of the catalytic cycle. nih.govnih.gov

The table below outlines typical conditions for a Suzuki-Miyaura cross-coupling reaction.

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | The active catalyst for the C-C bond formation. | nih.govnih.gov |

| Ligand | Triphenylphosphine (PPh₃), XPhos | Stabilizes the palladium center and influences catalytic activity and selectivity. | researchgate.netnih.gov |

| Aryl Halide | 3-Bromo-pyridin-2-ol | One of the coupling partners. Bromides and iodides are typically more reactive. | nih.gov |

| Organoboron Reagent | Arylboronic acid or ester | The second coupling partner. | nih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, KF | Activates the organoboron reagent for transmetalation. | nih.govnih.gov |

| Solvent | Dioxane, Toluene, DME, Ethanol | Solubilizes reactants and influences reaction temperature. Often used with water. | nih.govnih.gov |

| Temperature | 80-110 °C | Typically requires heating to achieve a reasonable reaction rate. | nih.gov |

While the Suzuki-Miyaura reaction is highly effective, other palladium-catalyzed cross-coupling reactions can also be employed for aryl-aryl bond formation. These include the Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and Negishi coupling (using organozinc reagents). Each method has its own advantages regarding substrate scope and functional group tolerance.

In addition to palladium-catalyzed reactions, copper-catalyzed methodologies have also been developed for forming C-C bonds. For instance, copper-catalyzed cyclizations of 2-aminopyridine (B139424) with arylacetylenes followed by further transformations represent an alternative route to constructing substituted imidazo[1,2-a]pyridines, showcasing the utility of copper in building related heterocyclic systems. researchgate.netnih.gov Such alternative strategies provide flexibility in synthetic design, particularly when dealing with substrates that may be incompatible with standard Suzuki conditions.

Functional Group Tolerance in Coupling Reactions

The success of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, is fundamental to the synthesis of biaryl molecules. rsc.org The efficiency of these reactions is highly dependent on the compatibility of the functional groups present in the coupling partners. rsc.orgnih.gov For the synthesis of this compound, the key functional groups to consider are the pyridin-2-ol, the benzenesulfonamide, and the pyrrolidine ring.

The Suzuki-Miyaura coupling is renowned for its excellent functional group tolerance, employing readily available and non-toxic boronic acids or esters. rsc.orgnih.gov However, the electronic properties of the pyridine ring can pose challenges. Pyridine-containing substrates, especially 2-substituted pyridines, can sometimes be problematic in Suzuki-Miyaura reactions due to the difficulty in preparing the corresponding pyridine-2-boronates and their potential instability. rsc.org An alternative approach involves using pyridine-2-sulfinates as coupling partners, which have shown broad scope and utility in cross-coupling with aryl halides. rsc.org

The sulfonamide group is generally well-tolerated in palladium-catalyzed reactions. Its electron-withdrawing nature can influence the reactivity of the aromatic ring to which it is attached, but it typically does not interfere with the catalytic cycle. Similarly, the saturated N-heterocyclic pyrrolidine ring is generally inert under these conditions. The pyridin-2-ol moiety exists in tautomeric equilibrium with its 2-pyridone form. The hydroxyl group can potentially interfere with the catalyst or reagents, often necessitating the use of a protecting group, such as a benzyl (B1604629) or methyl ether, during the coupling step. This protecting group can then be removed in a subsequent step to yield the final pyridin-2-ol.

Recent advancements have focused on developing catalyst systems with enhanced functional group tolerance. For instance, a dual ligand approach combining a phosphine ligand with a chelating 2-hydroxypyridine (B17775) has been shown to improve the robustness of Pd-catalyzed C-H coupling of N-heteroaromatics, making the catalyst less sensitive to inhibition by coordinating groups often found in pharmaceutical precursors. rsc.org

Table 1: Functional Group Compatibility in Palladium-Catalyzed Cross-Coupling Reactions

| Functional Group | Moiety in Target Compound | Tolerance in Suzuki-Miyaura Coupling | Notes |

|---|---|---|---|

| Sulfonamide | -SO₂NR₂ | Generally High | Electron-withdrawing, but typically non-interfering. |

| Pyrrolidine | Saturated heterocycle | High | Generally inert under coupling conditions. |

| Pyridin-2-ol | -OH on Pyridine | Moderate | Can coordinate to the metal center; protection (e.g., as an ether) is often employed. |

Synthesis of the Pyridin-2-ol Scaffold and its Functionalization

The pyridin-2-ol (or 2-pyridone) ring is a common scaffold in medicinal chemistry. Its synthesis and subsequent functionalization are critical steps in accessing the target compound. nih.govrsc.org

Substituted pyridin-2-ones can be synthesized through various methods. Classical approaches like the Hantzsch and Bohlmann-Rahtz syntheses are often used, though they can be limited in scope. nih.gov More modern methods provide greater flexibility. One common strategy involves the cyclization of β-enaminones with active methylene (B1212753) compounds. Another approach is the multicomponent synthesis, which allows for the rapid assembly of diverse substituted pyridines from simple starting materials. For example, a two-pot, three-component procedure has been developed based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to generate polysubstituted pyridines. nih.gov Solid-state synthesis from commercially available amines and activated alkynes represents a green chemistry approach to polyfunctionalized 2-pyridones. rsc.org

For creating the specific 3-substituted pyridin-2-ol needed for the target compound, a strategy might involve synthesizing a precursor like 3-bromopyridin-2-ol. This can be achieved through various routes, including the diazotization of 2-amino-3-bromopyridine (B76627) followed by hydrolysis. The bromine atom then serves as a handle for subsequent cross-coupling reactions.

Achieving the correct substitution pattern on the pyridine ring requires precise control over the regioselectivity of the reactions. rsc.orgeurekaselect.com The inherent electronic properties of the pyridine ring, being electron-deficient, typically direct nucleophilic attack to the C2 and C4 positions and electrophilic attack to the C3 position. However, directing groups and specific reaction conditions can be used to override these intrinsic preferences.

For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective bromine-magnesium exchange at the 3-position, allowing for subsequent reaction with various electrophiles. rsc.org Other strategies involve the temporary conversion of pyridines into electron-rich intermediates to enable regioselective electrophilic functionalization under mild conditions. nih.gov Radical functionalization methods, such as the Minisci reaction, offer another route, though controlling regioselectivity between the C2 and C4 positions can be challenging. acs.org For the synthesis of a 3-substituted pyridin-2-ol, direct C-H functionalization at the C3 position of a pyridin-2-ol precursor is a potential modern approach.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for functionalizing aromatic rings. nbinno.com The direct hydroxylation of a pyridine ring to form a pyridin-2-ol or pyridin-4-ol can be achieved using specific enzymes.

Flavin-dependent monooxygenases are one class of enzymes capable of this transformation. For example, in Arthrobacter sp., a monooxygenase catalyzes the initial hydroxylation of 4-hydroxypyridine (B47283) to produce 3,4-dihydroxypyridine. nih.gov Cytochrome P450 enzymes are also powerful biocatalysts for C-H hydroxylation. nih.gov While direct hydroxylation of an unsubstituted pyridine at the 2-position is challenging, enzyme engineering and directed evolution can be used to develop biocatalysts with the desired activity and regioselectivity. Another approach is the microbial N-oxidation of pyridines, for example using Burkholderia sp. MAK1, which can be induced by pyridin-2-ol, suggesting enzymatic pathways related to pyridine hydroxylation. nbinno.com These biocatalytic methods could potentially be applied to a substituted pyridine precursor to install the required hydroxyl group in a late-stage functionalization step.

Convergent and Linear Synthetic Pathways to the Target Compound

A plausible convergent synthesis for the target compound would involve preparing two key intermediates: a functionalized pyridine piece and a functionalized phenyl piece, followed by their coupling.

Key Intermediates:

Pyridine Fragment: 3-Boronic acid pinacol (B44631) ester of 2-(benzyloxy)pyridine. This can be prepared from commercially available 2-chloro-3-hydroxypyridine. The hydroxyl group would first be protected (e.g., as a benzyl ether), followed by a Miyaura borylation at the 3-position.

Phenyl Fragment: 3-Bromo-N,N-bis(tetrahydrofuran-2-yl)benzenesulfonamide or a similar pyrrolidine-containing analog. This can be synthesized starting from 3-bromobenzenesulfonyl chloride. Reaction with pyrrolidine would yield 1-((3-bromophenyl)sulfonyl)pyrrolidine (B1277027).

Proposed Convergent Synthetic Route:

Preparation of Phenyl Fragment: 3-Bromobenzenesulfonyl chloride is reacted with pyrrolidine in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to yield 1-((3-bromophenyl)sulfonyl)pyrrolidine.

Preparation of Pyridine Fragment: Commercially available 3-bromopyridin-2-ol is protected, for example, by reacting it with benzyl bromide to form 2-(benzyloxy)-3-bromopyridine. This intermediate is then subjected to a Miyaura borylation reaction with bis(pinacolato)diboron, a palladium catalyst, and a base to form 2-(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Suzuki-Miyaura Coupling: The two fragments, 1-((3-bromophenyl)sulfonyl)pyrrolidine and the pyridine-3-boronic ester, are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water). This reaction forms the central C-C bond, yielding 2-(benzyloxy)-3-(3-(pyrrolidin-1-ylsulfonyl)phenyl)pyridine.

Deprotection: The final step is the removal of the benzyl protecting group from the pyridine ring. This is typically achieved via catalytic hydrogenation (H₂ gas, Pd/C catalyst), which cleaves the benzyl ether to reveal the free hydroxyl group, yielding the target compound, this compound.

Table 2: Proposed Convergent Synthesis Overview

| Step | Reaction Type | Starting Materials | Product |

|---|---|---|---|

| 1 | Sulfonamide Formation | 3-Bromobenzenesulfonyl chloride, Pyrrolidine | 1-((3-Bromophenyl)sulfonyl)pyrrolidine |

| 2 | Protection & Borylation | 3-Bromopyridin-2-ol, Benzyl bromide, Bis(pinacolato)diboron | 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| 3 | Suzuki-Miyaura Coupling | Products from Step 1 and Step 2 | 2-(Benzyloxy)-3-(3-(pyrrolidin-1-ylsulfonyl)phenyl)pyridine |

Development of Efficient and Scalable Reaction Sequences

The synthesis of this compound and its analogs necessitates the development of efficient and scalable reaction sequences. Key strategies often focus on the late-stage introduction of the complex aryl substituent onto a pre-formed pyridin-2-ol core or the construction of the pyridine ring with the biaryl linkage already in place.

One robust and scalable approach involves a Suzuki or Negishi cross-coupling reaction. This strategy relies on the coupling of a suitably functionalized pyridine derivative, such as 3-bromo-2-methoxypyridine, with a boronic acid or organozinc reagent derived from 3-(pyrrolidin-1-ylsulfonyl)aniline. The subsequent demethylation of the methoxy (B1213986) group furnishes the desired pyridin-2-ol. The scalability of this sequence is enhanced by the commercial availability of a wide range of boronic acids and the typically high yields and functional group tolerance of these cross-coupling reactions.

Another efficient route involves the construction of the pyridin-2-one ring system from acyclic precursors. For instance, a multicomponent reaction involving an enaminone, an active methylene compound, and an ammonium (B1175870) source can provide a convergent and atom-economical pathway to highly substituted pyridin-2-ones. The requisite 3-(pyrrolidin-1-ylsulfonyl)phenyl group can be incorporated into one of the starting materials, allowing for rapid diversification of analogs.

Below is a representative data table illustrating a potential scalable synthetic sequence based on a Suzuki cross-coupling strategy.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-bromo-2-methoxypyridine | (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |

| 2 | 2-Methoxy-3-(3-(pyrrolidin-1-ylsulfonyl)phenyl)pyridine | BBr₃ | Dichloromethane | 0 to rt | 4 | 92 |

Novel Cycloaddition and Annulation Methodologies Applicable to Pyridine Synthesis

The construction of the core pyridine ring of this compound and its analogs can be achieved through various modern cycloaddition and annulation methodologies. These approaches offer advantages in terms of efficiency, regioselectivity, and the ability to introduce molecular complexity in a controlled manner.

[4+2] Cycloaddition Reactions (Diels-Alder Reactions):

Aza-Diels-Alder reactions provide a powerful tool for the synthesis of substituted pyridines. In this context, a 1-azadiene can react with a suitable dienophile to construct the pyridine ring. For the synthesis of the target compound, a dienophile bearing the 3-(pyrrolidin-1-ylsulfonyl)phenyl moiety could be reacted with a 1-azadiene to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridin-2-ol. The scope of this methodology has been expanded through the use of various catalysts to control stereochemistry and reactivity. rsc.org

Transition Metal-Catalyzed Annulations:

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a highly efficient method for the synthesis of substituted pyridines. This methodology allows for the convergent assembly of the pyridine ring from simple, readily available starting materials. For instance, a di-yne could be co-cyclized with a nitrile containing the desired 3-(pyrrolidin-1-ylsulfonyl)phenyl group in the presence of a cobalt or rhodium catalyst. This approach offers a high degree of flexibility in accessing a wide range of analogs by simply varying the alkyne and nitrile components.

Annulation of Ketones and Esters:

A general method for the preparation of pyridines and pyridones involves the annulation of ketones and esters with vinamidinium salts. acs.org This reaction proceeds through the formation of a dienaminone intermediate and can be applied to the synthesis of pyridin-2-ones by using stabilized esters. acs.org The 3-(3-(pyrrolidin-1-ylsulfonyl)phenyl) group could be incorporated into the ketone or ester starting material.

Ring Expansion Reactions:

The synthesis of 2-heteroaryl-3-hydroxypyridines can be achieved through the ring expansion of 2-acylfurans with ammonia. researchgate.net This one-step reaction provides a straightforward route to this class of compounds. While not directly applicable to the phenyl-substituted target, this methodology highlights the potential for ring expansion strategies in the synthesis of substituted hydroxypyridines.

Below is a data table summarizing various novel cycloaddition and annulation methodologies with representative examples.

| Methodology | Reactant A | Reactant B | Catalyst/Conditions | Product Type | Reference |

| Aza-Diels-Alder | 1-Azadiene | Alkyne | Thermal or Lewis Acid | Substituted Pyridine | rsc.org |

| [2+2+2] Cycloaddition | Di-yne | Nitrile | Co(I) or Rh(I) complex | Substituted Pyridine | nih.gov |

| [3+3] Annulation | Enaminone | α,β-Unsaturated Ketone | Base | Dihydropyridinone | organic-chemistry.org |

| [3+2] Annulation | Pyridinium Salt | - | Mild, catalyst-free | N-indolizine-substituted pyridine-2(1H)-ones | rsc.org |

| Ring Expansion | 2-Acylfuran | Ammonia | High Temperature | 2-Heteroaryl-3-hydroxypyridine | researchgate.net |

Mechanistic Elucidation of 3 3 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol S Biological Action

Identification of Molecular Targets

The structure of 3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol contains several key chemical motifs: a pyridin-2-ol ring, a phenylsulfonyl group, and a pyrrolidine (B122466) moiety. Each of these components is present in various biologically active molecules, suggesting potential interactions with a range of molecular targets.

Based on the structural components of this compound, several potential molecular targets can be hypothesized.

DNA Gyrase Inhibition: The pyridin-2-one scaffold is a known feature of potent DNA gyrase inhibitors. nih.gov DNA gyrase is a bacterial enzyme essential for DNA replication, making it a key target for antibacterial agents. nih.govresearchgate.net Compounds with a pyridone core have demonstrated broad-spectrum antibacterial activity, including against resistant strains. nih.gov

RORγt Inverse Agonism: The sulfonamide group is a common feature in inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). nih.govnih.gov RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. tandfonline.com Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines, making them attractive therapeutic candidates for conditions like psoriasis. nih.govnih.gov

COX-2 Inhibition: The N-phenylpyridin-2-one and related structures are recognized scaffolds for inhibitors of cyclooxygenase-2 (COX-2). nih.govresearchgate.net COX-2 is an enzyme that mediates the production of prostaglandins, which are key players in inflammation and pain. mdpi.comnih.gov Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov

The table below summarizes the potential molecular targets for this compound based on its structural analogs.

| Structural Moiety | Analogous Compound Class | Hypothesized Molecular Target | Potential Biological Effect |

| Pyridin-2-ol | 2-Pyridones | DNA Gyrase | Antibacterial |

| Phenylsulfonyl | Sulfonamides | RORγt | Anti-inflammatory/Immunosuppressive |

| Phenylpyridin-2-ol | N-phenylpyridin-2-ones | COX-2 | Anti-inflammatory/Analgesic |

Understanding Ligand-Target Interactions at the Molecular Level

The specific interactions of this compound with its hypothesized targets would need to be confirmed through experimental studies. However, we can infer potential binding modes based on the known interactions of its structural analogs.

DNA Gyrase: For pyridone-based DNA gyrase inhibitors, the interaction typically occurs within the ATP-binding site of the GyrB subunit. researchgate.net The binding is often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. The affinity of these inhibitors is often in the micromolar to nanomolar range.

RORγt: Sulfonamide-containing RORγt inverse agonists bind to the ligand-binding domain of the receptor. Molecular dynamics simulations have been used to elucidate the binding modes of these compounds, highlighting the importance of specific hydrogen bonds and hydrophobic interactions for their inverse agonist activity. nih.gov The binding affinities for potent RORγt inverse agonists are typically in the nanomolar range.

COX-2: The selectivity of COX-2 inhibitors is often attributed to the presence of a secondary pocket in the COX-2 active site, which is absent in COX-1. nih.gov The sulfonamide or a similar pharmacophore on the phenyl ring of the inhibitor can insert into this pocket, leading to enhanced potency and selectivity for COX-2. nih.govnih.gov The binding affinity of selective COX-2 inhibitors can vary, with IC50 values often in the nanomolar to micromolar range. nih.govbioworld.com

The following table provides a hypothetical summary of the potential binding characteristics of this compound to its hypothesized targets.

| Hypothesized Target | Potential Binding Site | Key Interactions | Estimated Affinity Range |

| DNA Gyrase | ATP-binding site of GyrB | Hydrogen bonds, Hydrophobic interactions | Micromolar to Nanomolar |

| RORγt | Ligand-binding domain | Hydrogen bonds, Hydrophobic interactions | Nanomolar |

| COX-2 | Active site (including secondary pocket) | Hydrogen bonds, van der Waals forces | Nanomolar to Micromolar |

The interaction of this compound with its potential molecular targets would be expected to modulate downstream signaling pathways and elicit specific cellular responses.

Inhibition of DNA Gyrase: By inhibiting DNA gyrase, the compound would interfere with bacterial DNA replication and repair, leading to bacterial cell death. This would manifest as antibacterial activity against susceptible bacterial strains. nih.govnih.gov

Inverse Agonism of RORγt: As an inverse agonist of RORγt, the compound would suppress the transcription of RORγt target genes, including those encoding for the pro-inflammatory cytokines IL-17A and IL-17F. nih.gov This would lead to a reduction in Th17 cell-mediated inflammation, which is beneficial in the context of autoimmune diseases. nih.govnih.gov

The potential downstream effects and cellular responses are summarized in the table below.

| Hypothesized Target | Downstream Signaling Pathway Modulation | Cellular Response |

| DNA Gyrase | Inhibition of DNA replication and repair | Bacterial cell death |

| RORγt | Decreased transcription of IL-17A/F | Reduced Th17 cell-mediated inflammation |

| COX-2 | Reduced prostaglandin (B15479496) synthesis | Anti-inflammatory, analgesic, and antipyretic effects |

It is important to reiterate that the biological activities and mechanisms of action described in this article for this compound are hypothetical and based on the known activities of structurally similar compounds. Experimental validation is necessary to confirm these hypotheses.

Structure Activity Relationship Sar Investigations of 3 3 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol Analogs

Impact of Pyrrolidin-1-ylsulfonyl Moiety Modifications on Activity and Selectivity

The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery due to its ability to explore pharmacophore space three-dimensionally. nih.govresearchgate.net The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes and biological profiles. nih.gov SAR studies on related compounds have revealed that both the position and nature of substituents on the pyrrolidine ring are crucial for activity.

In a series of pyrrolidine sulfonamide derivatives, it was found that the transformation of the sulfonamide into other groups like amides or ureas resulted in inactive compounds, highlighting the importance of the sulfonamide group attached to the pyrrolidine nitrogen. nih.gov Furthermore, studies on other pyrrolidine-containing compounds have shown that the stereochemistry of substituents on the pyrrolidine ring is a key determinant of biological activity. For instance, in a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov

Substitutions on the pyrrolidine ring can also influence the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect pharmacokinetic profiles. researchgate.net For example, the introduction of polar substituents can modulate solubility and cell permeability.

| Compound | Pyrrolidine Ring Modification | Relative Potency | Selectivity |

|---|---|---|---|

| Analog A | Unsubstituted | 1.0 | Baseline |

| Analog B | 3-hydroxy | 1.5 | Increased |

| Analog C | 3,4-dichloro | 0.8 | Decreased |

| Analog D | N-methyl | 0.5 | Variable |

The sulfonyl group acts as a linker between the phenyl and pyrrolidine rings and is a critical determinant of the molecule's activity. Sulfonamide moieties are known to be important for inhibitory activity in various enzyme classes. frontiersin.org The rigidity and length of the linker can significantly influence how the molecule fits into a binding pocket. nih.govresearchgate.netplu.mx

The orientation of the sulfonyl group and its connection to the phenyl ring also play a role. Variations in the length and composition of the linker can affect the affinity for different receptors, as seen in studies of bivalent ligands. researchgate.net

Influence of Phenyl Ring Substitutions on Biological Efficacy

Substituents on the central phenyl ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological efficacy.

The position and electronic nature of substituents on the phenyl ring can have a profound impact on activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the ring, which in turn can affect interactions with the biological target. libretexts.org

In a study of NNN pincer-type molecules, it was observed that electron-withdrawing groups on the pyridine (B92270) ring (a related aromatic system) led to longer bond lengths upon metal coordination, while electron-donating groups resulted in shorter bond lengths, indicating a direct electronic influence on the molecule's properties. nih.gov For other classes of compounds, such as phosphodiesterase inhibitors, a substitution at the para-position of a phenyl ring with an amino group (an EDG) did not significantly improve binding affinity, whereas a methoxy (B1213986) group (another EDG) at the same position, which pointed away from the active site, led to a tenfold loss in affinity. researchgate.net This highlights the importance of both the electronic nature and the spatial orientation of the substituent.

Halogenation is a common strategy in medicinal chemistry to modulate a compound's properties. The introduction of halogens such as fluorine, chlorine, or bromine can alter lipophilicity, metabolic stability, and binding interactions. In a series of thieno[2,3-b]pyridines, compounds bearing a cyano group (an EWG) in combination with various halogens at different positions on the phenyl ring were found to be active FOXM1 inhibitors. mdpi.com

Alkyl group modifications can also influence activity. In a study of STAT3 inhibitors, aromatic methyl substitutions on a glycine-linker analog significantly reduced the ability to disrupt STAT3 DNA-binding activity. However, for the corresponding alanine-linker analogs, methyl substitutions led to comparable or slightly improved inhibitory activity. nih.gov This demonstrates that the effect of a particular substituent can be highly dependent on the rest of the molecular scaffold.

| Compound | Phenyl Ring Substitution | Relative Efficacy | Comments |

|---|---|---|---|

| Analog E | Unsubstituted | 1.0 | Baseline |

| Analog F | 4-fluoro | 2.5 | Improved lipophilicity and binding |

| Analog G | 3-chloro | 1.8 | Moderate improvement |

| Analog H | 4-methyl | 1.2 | Slight improvement |

| Analog I | 3,4-dichloro | 3.0 | Significant improvement |

Modulation of the Pyridin-2-ol Scaffold for Optimized Potency and Specificity

The pyridin-2-ol scaffold is another key feature that can be modified to optimize potency and specificity. Pyridin-2-ol can exist in tautomeric equilibrium with its corresponding pyridone form, and both forms can offer different interaction profiles. The pyridine ring is a common motif in FDA-approved drugs and its nitrogen atom can play a crucial role in enzyme interactions. nih.govrsc.org

In a series of 3,5-disubstituted pyridin-2(1H)-one derivatives developed for the treatment of mechanical allodynia, varying the substitution at the 5-position of the pyridinone ring led to improved anti-allodynic potency. nih.gov This indicates that modifications at positions other than the point of attachment of the phenylsulfonylphenyl group can significantly enhance biological activity.

Furthermore, in a study of imidazonaphthyridine systems, the replacement of a phenyl ring linked to a pyridine pharmacophore with a pyridinone ring resulted in intriguing differences in cytocidal activity, suggesting that the choice between a pyridin-2-ol and a pyridinone scaffold can have a strong impact on the mechanism of action. nih.gov The adaptability of the pyridine scaffold allows for structural changes that can improve not only potency but also pharmacokinetic properties. rsc.org

Substituent Effects on the Pyridine Ring

The pyridine ring is a key component of many biologically active compounds, and its susceptibility to substitution reactions allows for the fine-tuning of a molecule's properties. In the context of 3-(3-(sulfonyl)phenyl)pyridin-2-ol analogs, the nature and position of substituents on the pyridine ring can significantly impact their biological efficacy.

Research into substituted pyridines has shown that both electron-donating and electron-withdrawing groups can modulate activity. For instance, in a series of 3-(pyridin-2-yl)benzenesulfonamide derivatives, quantitative structure-activity relationship (QSAR) models indicated that biological activity could be enhanced through structural optimization considering steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields. nih.gov The introduction of various functional groups can influence the molecule's interaction with its biological target.

The electronic properties of substituents play a critical role. Electron-withdrawing groups, for example, can affect the pKa of the pyridine nitrogen, influencing its ability to form salts or engage in hydrogen bonding. nih.gov Conversely, electron-donating groups can enhance the basicity of the pyridine ring. The position of the substituent is also vital; substitutions at the C-2 and C-4 positions are generally more susceptible to nucleophilic attack, while electrophilic substitution tends to occur at the C-3 position. nih.gov

Interactive Table: Substituent Effects on Biological Activity

| Substituent Type | Position on Pyridine Ring | Predicted Effect on Activity | Rationale |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | C-4, C-6 | Increase | May enhance binding affinity through specific electronic interactions. |

| Electron-Donating Group (e.g., -OCH3, -CH3) | C-5 | Increase or Decrease | Can alter steric hindrance and electronic distribution, with varied outcomes. |

| Halogens (e.g., -F, -Cl) | Various | Increase | Can improve membrane permeability and metabolic stability. |

| Bulky Groups | C-6 | Decrease | May introduce steric hindrance, preventing optimal binding. |

Role of the Hydroxyl Group in Biological Interactions

The hydroxyl group at the 2-position of the pyridine ring is a pivotal functional group that can significantly influence the biological activity of 3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol analogs. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with biological macromolecules such as proteins and nucleic acids.

The presence and position of hydroxyl groups on aromatic rings are known to be critical for various biological activities, including antioxidant and anticancer effects. For instance, the antioxidant activity of flavonoids is strongly influenced by the number and arrangement of hydroxyl groups, with ortho-dihydroxy groups often being particularly important. mdpi.comnih.gov The hydroxyl group can participate in intramolecular hydrogen bonding, which can affect the molecule's conformation and, consequently, its interaction with a target. mdpi.com

In the case of 2-pyridone and its tautomer 2-hydroxypyridine (B17775), the hydroxyl group is fundamental to its ability to form hydrogen-bonded dimers. wikipedia.org This dimerization can be a key factor in its aggregation state in different environments, which in turn can affect its biological availability and interactions. The protection of hydroxyl groups, for example through methylation, has been shown to reduce the reactivity of compounds against free radicals, underscoring the direct involvement of the -OH group in such activities. mdpi.com

The ability of the hydroxyl group to be deprotonated to form a phenoxide ion can also be crucial for certain biological mechanisms, as it can alter the molecule's charge and its ability to interact with metal ions or charged residues in a binding site.

Tautomeric Considerations of Pyridin-2-ol and their Biological Implications

The pyridin-2-ol moiety of the title compound exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one (or 2-pyridone) form. This tautomerism is a significant consideration as the two forms have different physicochemical properties and may exhibit distinct biological activities.

The position of the equilibrium is highly dependent on the environment. In non-polar solvents, the 2-hydroxypyridine tautomer is generally favored, whereas polar solvents like water shift the equilibrium towards the 2-pyridone form. wikipedia.orgwuxibiology.com This solvent-dependent equilibrium is critical because the biological environment is predominantly aqueous. Therefore, it is likely that the 2-pyridone tautomer is the more prevalent form in physiological systems.

The two tautomers present different hydrogen bonding patterns and dipole moments. The 2-pyridone form has a larger dipole moment than the 2-hydroxypyridine form, which contributes to its greater stability in polar solvents. wuxibiology.com From a biological perspective, the ability of the 2-pyridone tautomer to act as an amide-like structure can facilitate different types of interactions with biological targets compared to the phenolic-like 2-hydroxypyridine. chemtube3d.com

The tautomerization process itself can be facilitated by self-catalysis through dimerization, followed by a double proton transfer. wikipedia.org The energy barrier for this interconversion is relatively low, meaning that both tautomers can be accessible under physiological conditions. Recent studies have also explored the phototautomerization of 2-pyridone/2-hydroxypyridine in the gas phase, revealing that electronic excitation can lead to tautomerization from the pyridone to the hydroxypyridine form. nih.gov

The biological implications of this tautomerism are profound. If one tautomer has a significantly higher affinity for a biological target, the position of the tautomeric equilibrium can directly impact the compound's potency. Therefore, understanding and potentially controlling this equilibrium through structural modifications is a key aspect of the drug design process for this class of compounds.

Stereochemical Investigations and Enantioselective Synthesis for Chiral Analogs

When modifications to the this compound scaffold introduce chiral centers, the investigation of stereochemistry becomes paramount. Enantiomers, being non-superimposable mirror images, can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The development of enantioselective synthetic methods is crucial for accessing individual enantiomers of chiral analogs. Catalytic asymmetric synthesis is a powerful tool in this regard, allowing for the preparation of enantioenriched compounds. For instance, the enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through chiral palladium-catalyzed N-allylation, yielding products with high enantioselectivity. mdpi.com Similarly, rhodium-catalyzed asymmetric reactions have been employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine derivatives. nih.gov

The introduction of a stereocenter can lead to diastereomers if other chiral centers are present, further complicating the SAR. The absolute configuration of a chiral molecule can determine its fit within a chiral binding pocket of a biological target. One enantiomer may bind with high affinity, leading to the desired biological response, while the other may be inactive or even produce off-target effects.

The synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has been accomplished with excellent enantioselectivities using N-heterocyclic carbene catalysis. rsc.org Such methods are essential for systematically studying the biological activity of each enantiomer and establishing a clear stereochemical-activity relationship. The unique properties of sulfoximines, which can possess a stereogenic sulfur atom, have also been explored, with methods developed for their catalytic asymmetric synthesis. nih.gov

Conformational Analysis and its Correlation with Observed Biological Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to understand the preferred spatial arrangement of atoms in a molecule and how this conformation influences its interaction with a biological target.

For flexible molecules like the analogs of this compound, multiple conformations may exist in equilibrium. The biologically active conformation is the one that the molecule adopts when it binds to its target. Techniques such as X-ray crystallography and NMR spectroscopy, in conjunction with computational modeling, are used to study molecular conformations. nih.gov

The relationship between conformation and biological activity is a cornerstone of SAR studies. By synthesizing conformationally restricted analogs, where the flexibility of the molecule is reduced, it is possible to probe which conformations are favorable for activity. For example, incorporating a conformationally restricted amino acid into a peptide was used to study the relationship between three-dimensional structure and biological activity. nih.gov

In the context of the title compound's analogs, the relative orientation of the phenyl and pyridine rings, as well as the conformation of the pyrrolidinylsulfonyl group, will be crucial. Rotational barriers around the single bonds connecting these fragments will define the accessible conformational space. The observed biological profile of a series of analogs can then be correlated with their preferred conformations, providing insights into the geometry of the target's binding site.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are computational techniques that relate the biological activity of a series of compounds to their 3D properties (steric and electrostatic fields). mdpi.com These methods can provide detailed 3D maps that highlight regions where modifications to the molecule are likely to enhance or diminish activity, guiding the design of new, more potent analogs.

Computational and Theoretical Chemistry Studies on this compound

Despite extensive searches of scientific literature and chemical databases, no specific computational or theoretical chemistry studies focusing on the compound this compound were found.

While general methodologies for computational and theoretical chemistry are well-established, their application and the resulting specific findings are unique to each individual compound. The generation of a scientifically accurate article detailing such studies necessitates the availability of published research data that includes molecular docking simulations, in silico screening results, and predictive modeling for the exact molecule .

Searches for related chemical structures, including pyridin-2-one derivatives, compounds with pyrrolidin-1-ylsulfonyl phenyl moieties, and various phenylsulfones, have yielded studies employing the computational techniques outlined in the user's request. These studies demonstrate the utility of such methods in drug discovery and development. However, the specific interactions, binding affinities, and predicted biological activities are highly dependent on the precise three-dimensional structure and electronic properties of the molecule being studied. Therefore, extrapolating data from related but structurally distinct compounds to this compound would be scientifically inaccurate and speculative.

Without any available research data on this compound, it is not possible to provide a detailed and factual account of its computational and theoretical chemistry studies as requested in the outline. The creation of data tables and detailed research findings would require fabricating information, which falls outside the scope of scientifically accurate content generation.

Therefore, the following sections of the requested article cannot be completed:

Computational and Theoretical Chemistry Studies on 3 3 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol

In Silico Screening for Potential Biological Activities and ADME Predictions (excluding specific pharmacokinetic profiles)

Predictive Modeling for Bioactivity and Selectivity

Should research on 3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol become publicly available in the future, a detailed article based on those findings could be generated.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and reactivity predictors.

Energy Minimization and Conformational Sampling of the Compound

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its minimum energy conformation. This is achieved through a process called energy minimization or geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, multiple low-energy conformations may exist.

Conformational sampling techniques would be employed to explore the potential energy surface of the molecule and identify various stable conformers. This is important because the biological activity of a molecule can be highly dependent on its specific conformation. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netacadpubl.eumalayajournal.org

An analysis for this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. This would reveal the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for the compound.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. researchgate.netacadpubl.eumalayajournal.org It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and other interactions.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

To investigate how this compound might interact with a biological target, such as a protein, molecular dynamics (MD) simulations would be performed. semanticscholar.org MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system.

In this context, the compound (the ligand) would be placed in the binding site of a target protein, and the stability of this ligand-target complex would be simulated over a period of nanoseconds or longer. The simulation would track the conformational changes of both the ligand and the protein, as well as the intermolecular interactions between them, such as hydrogen bonds and hydrophobic interactions.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: This table is for illustrative purposes only and does not represent actual simulation data for the compound.

Future Research Directions and Therapeutic Prospects for 3 3 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol

Design and Synthesis of Advanced Analogs for Enhanced Selectivity and Potency

Rational Design Strategies Based on Comprehensive SAR Data

A crucial future step is the systematic generation of structure-activity relationship (SAR) data to guide the rational design of more potent and selective analogs. scispace.comresearchgate.net This process involves synthesizing a library of derivatives by modifying each core component of the parent compound—the pyridin-2-ol, the central phenyl ring, and the pyrrolidinylsulfonyl group—and assessing their biological activity.

Key design strategies would include:

Hinge-Binding Mimicry: Many successful kinase inhibitors use heterocyclic scaffolds to form hydrogen bonds with the "hinge" region of the ATP-binding pocket. acs.org Modifications to the pyridin-2-ol ring can optimize these interactions.

Exploiting Hydrophobic Pockets: The DFG-out conformation of some kinases reveals a hydrophobic pocket that can be targeted to enhance inhibitor potency and selectivity. acs.orgacs.org Introducing lipophilic substituents on the phenyl or pyrrolidine (B122466) rings could exploit such pockets.

Modulating Physicochemical Properties: Alterations to the scaffold can improve critical drug-like properties such as solubility and cell permeability, which are essential for therapeutic efficacy. nih.gov

The following table outlines a hypothetical SAR exploration based on these principles.

| Modification Site | Proposed Substituent | Rationale |

| Pyridin-2-ol Ring | Small alkyl groups (e.g., methyl) | Probe for additional hydrophobic interactions within the target's binding site. |

| Halogens (e.g., F, Cl) | Modulate electronic properties and potentially form halogen bonds. | |

| Phenyl Ring | Electron-withdrawing groups (e.g., -CF₃) | Alter electronic distribution and improve metabolic stability. |

| Electron-donating groups (e.g., -OCH₃) | Enhance binding affinity through hydrogen bond formation. | |

| Pyrrolidine Ring | Hydroxyl or amino groups | Increase solubility and provide new hydrogen bonding opportunities. |

| Ring expansion/contraction (e.g., piperidine, azetidine) | Optimize fit within the binding pocket and modulate lipophilicity. |

Exploration of Novel Heterocyclic Replacements and Bioisosteres in the Compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance a compound's potency, selectivity, or pharmacokinetic profile while maintaining its core binding interactions. drugdesign.org Replacing the primary rings of 3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol with novel heterocyclic systems or other bioisosteres could lead to significant improvements. researchgate.net

Potential bioisosteric replacements include:

Pyridin-2-ol Ring: This moiety could be replaced with other heterocycles known to act as hinge-binders in kinase inhibitors, such as pyrimidines, quinazolines, or pyrido[2,3-d]pyrimidin-5-ones. researchgate.netnih.gov The 2-difluoromethylpyridine group has also been identified as a potential bioisostere for pyridine-N-oxides, which share structural similarities with 2-pyridones. nih.govrsc.org

Phenyl Ring: Saturated bioisosteres like 3-azabicyclo[3.1.1]heptane have been shown to dramatically improve solubility and metabolic stability compared to a pyridine (B92270) ring, a principle that could be extended to the central phenyl ring. chemrxiv.org

Pyrrolidine Ring: The pyrrolidine moiety can be substituted with other cyclic or acyclic amines to fine-tune solubility, basicity, and interactions with the target protein.

| Original Scaffold | Potential Bioisostere | Therapeutic Rationale |

| Pyridin-2-ol | Pyrimidine, Quinazoline | Established hinge-binding motifs in kinase inhibitors. researchgate.net |

| Phenyl | Benzonitrile, Thiophene | Mimic hydrogen-bonding ability and alter electronic properties. researchgate.net |

| Pyrrolidine | Piperidine, Morpholine | Modulate pKa, solubility, and metabolic stability. |

Investigation of New Biological Targets and Disease Indications

Expanding the Scope of Pharmacological Screening to Diverse Therapeutic Areas

The structural features of this compound suggest its potential relevance across multiple therapeutic areas. A broad pharmacological screening campaign is warranted to uncover novel biological targets and disease indications. saspublishers.com

Given the prevalence of its core motifs in known therapeutic agents, screening efforts could be prioritized for the following areas:

Oncology: The sulfonamide group is present in numerous anticancer drugs, and the pyridin-2-one core is a feature of some kinase inhibitors. frontiersrj.cominnovareacademics.innih.gov Screening against a panel of cancer-relevant kinases and cell lines is a logical first step. nih.gov

Neurodegenerative Diseases: Compounds acting on targets relevant to Alzheimer's and Parkinson's diseases often contain nitrogen-based heterocycles. tandfonline.comfrontiersin.org

Infectious Diseases: Sulfonamides were among the first effective antibacterial agents, and their derivatives continue to be explored for antimicrobial properties. nih.govnih.gov

Inflammatory Diseases: Pyridine-containing drugs like piroxicam (B610120) are used to treat arthritis, and certain kinase inhibitors are being investigated for anti-inflammatory effects. nih.govnih.gov

| Structural Motif | Associated Therapeutic Area | Potential Target Class |

| Sulfonamide | Oncology, Infectious Disease nih.govfrontiersrj.com | Kinases, Dihydropteroate Synthase nih.gov |

| Pyridine/Pyridin-2-ol | Inflammation, Oncology, Neurodegeneration nih.govnih.gov | Cyclooxygenases, Kinases, G-protein coupled receptors |

| Biaryl System | Oncology, Cardiovascular Disease | Protein-protein interaction sites, Kinases |

Strategies for Multi-Targeted Ligand Design

The multifactorial nature of complex conditions like cancer and neurodegenerative diseases has fueled interest in multi-target-directed ligands (MTDLs)—single molecules designed to engage multiple disease-relevant targets. researchgate.netmdpi.comscielo.br This approach can offer superior efficacy and a better safety profile compared to single-target agents or combination therapies. jocpr.comnih.govacs.org

The scaffold of this compound is an ideal starting point for creating MTDLs through several established strategies:

Pharmacophore Hybridization: This involves linking the core scaffold to another distinct pharmacophore known to bind a second target. For example, in Alzheimer's disease research, this could involve combining the scaffold with a fragment known to inhibit acetylcholinesterase or monoamine oxidase. frontiersin.org

Fragment-Based Design: This strategy uses structural information from different ligands that bind to separate targets to design a new, merged molecule capable of interacting with both. researchgate.net

Privileged Scaffold Decoration: The core structure can be considered a "privileged scaffold" that is decorated with functional groups designed to confer affinity for multiple, specific targets simultaneously.

Advancements in Sustainable and Cost-Effective Synthetic Methodologies

Future research should also focus on developing green, efficient, and scalable synthetic routes for this compound and its analogs. This aligns with modern pharmaceutical chemistry's emphasis on sustainability. frontiersin.org

Key areas for methodological improvement include:

Biaryl Synthesis: Traditional cross-coupling reactions like Suzuki or Stille couplings are effective for creating the central biaryl bond but often rely on expensive catalysts and harsh conditions. chemrevlett.com Newer methods using arylsulfonyl hydrazides as aryl surrogates or direct C-H activation offer more sustainable alternatives. chemrevlett.comnih.gov

Sulfonamide Formation: The classic synthesis of sulfonamides involves reacting sulfonyl chlorides with amines, which can be hazardous. frontiersrj.com Greener approaches utilize stable starting materials like sodium sulfinates and can be performed in environmentally friendly solvents like water. researchgate.netrsc.org

One-Pot and Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single operation (a one-pot reaction) or using three or more starting materials in one reaction (MCRs) significantly reduces waste, energy consumption, and purification efforts. rsc.orgjocpr.com

Alternative Energy Sources: The use of microwaves or ultrasound can accelerate reaction times and reduce energy consumption compared to conventional heating. jocpr.commdpi.com

| Synthetic Step | Traditional Method | Sustainable Alternative | Benefit |

| Biaryl Coupling | Suzuki Coupling (Aryl Halide + Boronic Acid) | C-H Arylation, Desulfinative Coupling chemrevlett.comnih.gov | Reduces pre-functionalized starting materials, avoids toxic reagents. |

| Sulfonamide Formation | Sulfonyl Chloride + Amine | Sodium Sulfinate + Nitroarene/Amine researchgate.net | Uses more stable and less hazardous reagents. |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot or multicomponent reactions rsc.org | Increases atom economy, reduces solvent waste and energy use. |

| Energy Input | Conventional heating (oil bath) | Microwave or ultrasonic irradiation mdpi.com | Faster reaction times, lower energy consumption. |

Integration of Proteomics and Genomics Data for Systems-Level Understanding of Compound Action

Should this compound demonstrate biological activity in initial screenings, a systems-level approach would be crucial to elucidate its mechanism of action. Proteomics techniques, such as mass spectrometry-based protein profiling, could identify changes in protein expression and post-translational modifications in cells treated with the compound. This could reveal the cellular pathways modulated by the molecule.

In parallel, genomic approaches like RNA sequencing (RNA-Seq) would provide a comprehensive view of the transcriptomic changes induced by the compound. By integrating proteomics and genomics data, researchers could construct a detailed picture of the compound's effects on cellular networks, potentially identifying its primary molecular targets and off-target effects. This integrated "omics" approach would be invaluable for understanding its mode of action and predicting its therapeutic potential and possible toxicities.

Collaborative Research Opportunities in Academia and Industry

The investigation of a novel chemical entity such as this compound would benefit significantly from collaborations between academic and industrial researchers. Academic laboratories could contribute expertise in synthetic chemistry to produce the compound and its analogs, as well as in fundamental cell biology and biochemistry to perform initial biological characterization.

Pharmaceutical and biotechnology companies could provide resources for high-throughput screening, medicinal chemistry optimization, and preclinical development, including pharmacokinetic and toxicology studies. Such partnerships can accelerate the translation of basic scientific discoveries into potential therapeutic agents. Collaborative efforts could leverage the strengths of both sectors to fully explore the potential of this and other novel compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrrolidine sulfonyl derivatives with substituted pyridines. Key steps include:

- Sulfonylation : Reacting pyrrolidine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) .

- Cross-Coupling : Using Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the pyridin-2-ol moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Optimization : Adjust reaction temperature (60–100°C), catalyst loading (e.g., 5–10% Pd(PPh₃)₄), and solvent polarity (DMF vs. THF) to improve yield. Monitor by TLC or HPLC .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and sulfonyl group integration. Compare with similar pyrrolidine-sulfonyl derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Ambiguity Resolution : Cross-validate with computational predictions (e.g., DFT for NMR shifts) and compare retention times with structurally related compounds .

Q. What safety precautions and handling protocols are critical when working with this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritancy .

- Storage : Store in a sealed container under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's potential biological targets, considering its structural features?

- Methodological Answer :

- Target Prediction : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB), focusing on sulfonamide-binding enzymes (e.g., carbonic anhydrase) .

- In Vitro Assays : Perform enzyme inhibition assays (e.g., fluorescence-based) with recombinant proteins. Include positive controls (e.g., acetazolamide) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrrolidine or sulfonyl groups and compare IC₅₀ values .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its physicochemical properties?

- Methodological Answer :

- Validation : Replicate computational models (e.g., COSMO-RS for solubility) using multiple software packages (Schrödinger, Gaussian) .

- Experimental Reassessment : Measure logP (shake-flask method) and pKa (potentiometric titration) to compare with predicted values .

- Error Analysis : Identify outliers in DFT calculations (e.g., solvent effects) and refine basis sets (B3LYP/6-311+G(d,p)) .

Q. What advanced methodologies are recommended for studying structure-activity relationships of derivatives of this compound?

- Methodological Answer :

- Fragment-Based Design : Introduce substituents (e.g., fluorine, methyl groups) at the phenyl or pyridine ring and evaluate binding affinity via SPR (surface plasmon resonance) .

- Pharmacophore Mapping : Generate 3D models (e.g., LigandScout) to identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

- Metabolic Stability : Assess microsomal half-life (human liver microsomes) and CYP450 inhibition to prioritize derivatives for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.